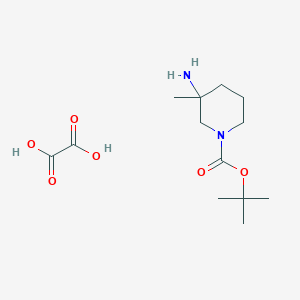![molecular formula C58H96O21 B12341592 (3Z,5Z,7Z,11Z,13Z)-21-[2,4-dihydroxy-6-[2-[4-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-10-(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxy-17,20-dihydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacyclohenicosa-3,5,7,11,13-pentaen-2-one](/img/structure/B12341592.png)
(3Z,5Z,7Z,11Z,13Z)-21-[2,4-dihydroxy-6-[2-[4-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-10-(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxy-17,20-dihydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacyclohenicosa-3,5,7,11,13-pentaen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(3Z,5Z,7Z,11Z,13Z)-21-[2,4-dihydroxy-6-[2-[4-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-10-(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxy-17,20-dihydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacyclohenicosa-3,5,7,11,13-pentaen-2-one” is a complex organic molecule characterized by multiple hydroxyl, methoxy, and oxan groups. This compound is likely to be of interest in various fields such as organic chemistry, medicinal chemistry, and materials science due to its intricate structure and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation and reduction reactions, and careful control of stereochemistry. Common synthetic routes may involve:
Protection of hydroxyl groups: using silyl ethers or acetals.
Formation of oxan rings: through intramolecular cyclization reactions.
Introduction of methoxy groups: via methylation reactions using reagents like methyl iodide and a base.
Selective oxidation: of alcohols to ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Industrial Production Methods
Industrial production of such a compound would require scalable and efficient synthetic routes, often involving:
Continuous flow chemistry: to enhance reaction efficiency and safety.
Catalytic processes: to minimize waste and improve yield.
Purification techniques: such as chromatography and crystallization to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of methoxy groups with other functional groups.
Cyclization: Formation of additional ring structures.
Common Reagents and Conditions
Oxidizing agents: PCC, DMP, or KMnO4.
Reducing agents: NaBH4, LiAlH4.
Substitution reagents: Halides (e.g., Br2, Cl2) for halogenation reactions.
Cyclization conditions: Acidic or basic conditions to promote ring closure.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would regenerate alcohols.
Wissenschaftliche Forschungsanwendungen
The compound’s complex structure and multiple functional groups make it a valuable target for research in various fields:
Chemistry: Studying its reactivity and potential as a building block for more complex molecules.
Biology: Investigating its biological activity and potential as a drug candidate.
Medicine: Exploring its therapeutic potential for treating diseases.
Industry: Utilizing its unique properties in materials science and nanotechnology.
Wirkmechanismus
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating signal transduction pathways.
Altering cellular processes: Affecting cell growth, differentiation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3Z,5Z,7Z,11Z,13Z)-21-[2,4-dihydroxy-6-[2-[4-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-10-(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxy-17,20-dihydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacyclohenicosa-3,5,7,11,13-pentaen-2-one analogs: Compounds with similar structures but slight variations in functional groups.
Other polyhydroxylated compounds: Molecules with multiple hydroxyl groups that exhibit similar reactivity.
Uniqueness
The uniqueness of the compound lies in its specific arrangement of functional groups and stereochemistry, which can impart distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C58H96O21 |
|---|---|
Molekulargewicht |
1129.4 g/mol |
IUPAC-Name |
(3Z,5Z,7Z,11Z,13Z)-21-[2,4-dihydroxy-6-[2-[4-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-10-(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxy-17,20-dihydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacyclohenicosa-3,5,7,11,13-pentaen-2-one |
InChI |
InChI=1S/C58H96O21/c1-29-17-16-18-40(59)44(69-13)25-41(60)54(78-55(65)33(5)23-31(3)21-30(2)22-32(4)42(20-19-29)76-56-51(64)50(63)52(71-15)37(9)74-56)58(67)35(7)48(61)34(6)43(79-58)24-39(28-68-12)75-47-27-57(11,66)53(38(10)73-47)77-46-26-45(70-14)49(62)36(8)72-46/h17,19-23,32,34-54,56,59-64,66-67H,16,18,24-28H2,1-15H3/b20-19-,29-17-,30-22-,31-21-,33-23- |
InChI-Schlüssel |
BGIXVQPJBLGABA-BNPGMBDQSA-N |
Isomerische SMILES |
CC1/C=C(\C=C(/C=C(\C(=O)OC(C(CC(C(CC/C=C(\C=C/C1OC2C(C(C(C(O2)C)OC)O)O)/C)O)OC)O)C3(C(C(C(C(O3)CC(COC)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)O)OC)(C)O)C)O)C)O)/C)\C)/C |
Kanonische SMILES |
CC1C=C(C=C(C=C(C(=O)OC(C(CC(C(CCC=C(C=CC1OC2C(C(C(C(O2)C)OC)O)O)C)O)OC)O)C3(C(C(C(C(O3)CC(COC)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)O)OC)(C)O)C)O)C)O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3S,4S,5S,6R)-6-[[(6S,7S,8R,8aR)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B12341512.png)

![(8S)-2-chloro-8-(trifluoromethyl)-2,3,6,7,8,9-hexahydropyrimido[1,2-a]pyrimidin-4-one](/img/structure/B12341520.png)

![benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B12341530.png)

![4-[2-Fluoro-4-[[[6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1-yl]amino]methyl]phenyl]piperidin-2-one](/img/structure/B12341534.png)
![(Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-5-enoic acid](/img/structure/B12341540.png)

![(E)-3-[2,4-dichloro-3-(difluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B12341558.png)
![(3R,4S)-4-(2-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B12341563.png)
![4-Chloro-6-(4-fluorophenyl)-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12341566.png)
![1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)-phenyl]prop-2-en-1-one](/img/structure/B12341587.png)
![(E)-2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2-dihydrocyclopenta[b]indol-3(4H)-ylidene)acetic acid](/img/structure/B12341593.png)
